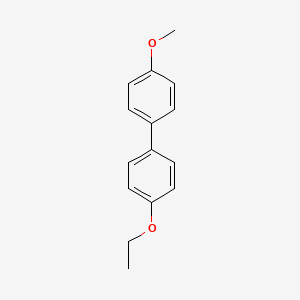
4-Ethoxy-4'-methoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-4’-methoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H16O2 It is a derivative of biphenyl, where the biphenyl core is substituted with ethoxy and methoxy groups at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4’-methoxy-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. For this compound, the reaction involves 4-ethoxyphenylboronic acid and 4-methoxyiodobenzene in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of 4-Ethoxy-4’-methoxy-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-4’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The biphenyl core can be reduced under hydrogenation conditions to form a cyclohexyl derivative.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-Ethoxy-4’-formyl-1,1’-biphenyl or 4-Ethoxy-4’-carboxy-1,1’-biphenyl.
Reduction: 4-Ethoxy-4’-methoxycyclohexyl.
Substitution: 4-Substituted-4’-methoxy-1,1’-biphenyl derivatives.
Scientific Research Applications
4-Ethoxy-4’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Ethoxy-4’-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The ethoxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The biphenyl core provides structural stability and facilitates the compound’s binding to hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1,1’-biphenyl: Lacks the ethoxy group, making it less hydrophobic.
4-Ethoxy-1,1’-biphenyl: Lacks the methoxy group, affecting its electronic properties.
4-Methoxy-4’-methyl-1,1’-biphenyl: Substituted with a methyl group instead of an ethoxy group.
Uniqueness
4-Ethoxy-4’-methoxy-1,1’-biphenyl is unique due to the presence of both ethoxy and methoxy groups, which impart distinct electronic and steric properties.
Properties
CAS No. |
644964-54-5 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-ethoxy-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C15H16O2/c1-3-17-15-10-6-13(7-11-15)12-4-8-14(16-2)9-5-12/h4-11H,3H2,1-2H3 |
InChI Key |
YWCJWMWIEHZSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



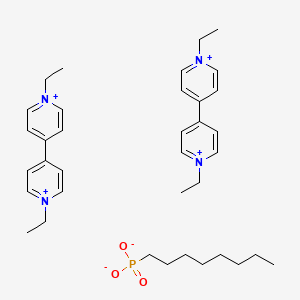
![(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B12608532.png)


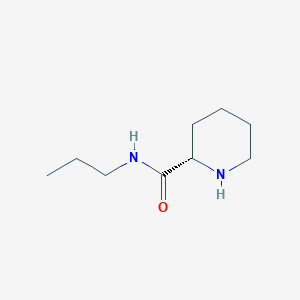

![N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12608548.png)
![1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene](/img/structure/B12608556.png)
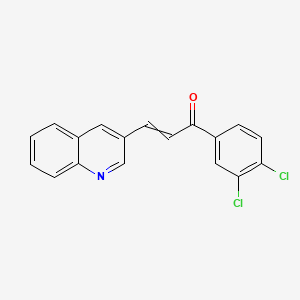
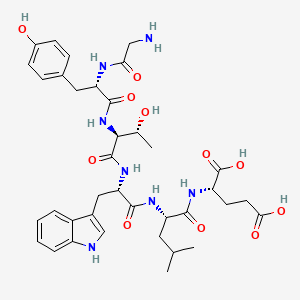
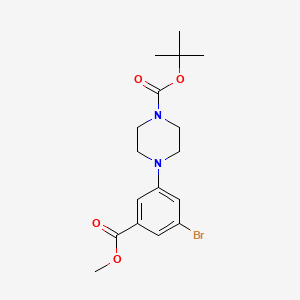
![2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)-](/img/structure/B12608579.png)
boranyl](/img/structure/B12608590.png)
